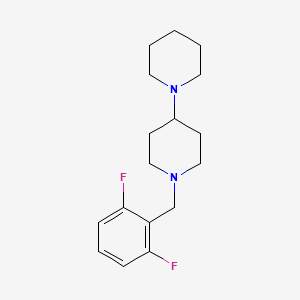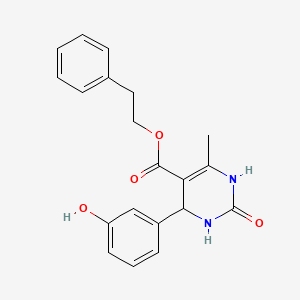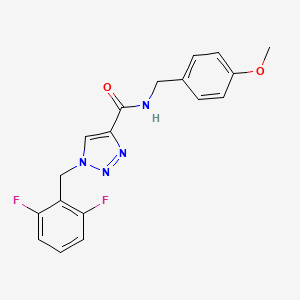![molecular formula C26H23NO6 B5214632 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5214632.png)
3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one, also known as BMN-673, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). BMN-673 is a member of the chemical class of chromen-2-ones, which are known to have a wide range of biological activities. The compound has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical studies.
Wirkmechanismus
3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a potent inhibitor of PARP, which is an enzyme involved in DNA repair. PARP plays a critical role in the repair of single-strand DNA breaks, which are a common form of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. This compound has been shown to selectively target cancer cells with defects in HR DNA repair, which leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies. The compound has been shown to selectively target cancer cells with defects in HR DNA repair, which leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several advantages for use in lab experiments. The compound is highly selective for cancer cells with defects in HR DNA repair, which allows for the selective targeting of cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models, which makes it an attractive candidate for combination therapy. However, this compound has several limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one. One potential direction is the development of combination therapies that include this compound. The compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models, which makes it an attractive candidate for combination therapy. Another potential direction is the development of new PARP inhibitors with improved selectivity and efficacy. Finally, the clinical development of this compound for the treatment of cancer is an important future direction, and several clinical trials are currently ongoing to evaluate the safety and efficacy of the compound in cancer patients.
Synthesemethoden
3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can be synthesized using a multi-step synthetic route. The synthesis involves the condensation of 4,8-dimethyl-2H-chromen-2-one with benzyl bromide in the presence of potassium carbonate to yield 3-benzyl-4,8-dimethyl-2H-chromen-2-one. The benzyl group is then protected using a methoxy-5-nitrobenzyl group, and the resulting compound is subjected to a palladium-catalyzed coupling reaction with 7-bromo-1,2,3,4-tetrahydroisoquinoline to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been extensively studied for its potential use in cancer treatment. The compound has shown potent antitumor activity in preclinical studies, particularly in cancers with defects in DNA repair pathways. This compound has been shown to selectively target cancer cells with defects in homologous recombination (HR) DNA repair, which is a common feature of many cancer types. The compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Eigenschaften
IUPAC Name |
3-benzyl-7-[(2-methoxy-5-nitrophenyl)methoxy]-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-16-21-10-12-23(32-15-19-14-20(27(29)30)9-11-24(19)31-3)17(2)25(21)33-26(28)22(16)13-18-7-5-4-6-8-18/h4-12,14H,13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBKZEKLKAOLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5214550.png)
![N-(sec-butyl)-4-({(4-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5214558.png)
![N-{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B5214572.png)

![9-(4-chlorophenyl)-2-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5214582.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5214595.png)
![1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole](/img/structure/B5214601.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5214604.png)
![N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5214607.png)

![3-(2-fluorophenyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5214637.png)


